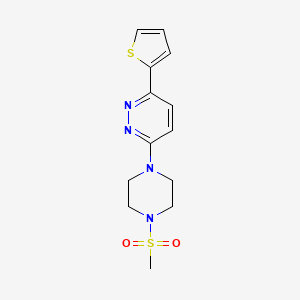

![molecular formula C20H21N3O3 B6529214 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide CAS No. 946239-34-5](/img/structure/B6529214.png)

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 1,3,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The structure of the 1,3,4-oxadiazole derivatives were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

1,3,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学研究应用

a. Anticancer Agents: Derivatives of 1,3,4-oxadiazoles have shown potent anticancer activities. For instance, Compound 3-[5-(5-bromo-1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]-5-methoxy-1-methyl-1H-indole exhibited promising results against the MCF-7 breast cancer cell line . Further research in this area could explore other derivatives for potential cancer therapies.

b. Optoelectronic Devices: 1,3,4-Oxadiazoles serve as promising scaffolds for optoelectronic applications. Researchers have investigated their use in organic light-emitting diodes (OLEDs) and other light-emitting devices. The unique electronic properties of these heterocycles make them attractive candidates for enhancing device performance.

c. Corrosion Inhibitors: The compound’s structure lends itself to corrosion inhibition. Researchers have explored its potential as an additive in protective coatings for metals, especially in aggressive environments. By inhibiting corrosion, it contributes to the longevity and durability of materials.

d. Metal Ion Sensors: 1,3,4-Oxadiazoles can act as ligands for metal ions. Their coordination chemistry allows for the development of selective sensors. These sensors find applications in environmental monitoring, industrial processes, and biological systems.

e. Membranes for Gas Separation: Researchers have investigated using 1,3,4-oxadiazoles in the development of membranes for high-pressure mixed-gas separation. These membranes play a crucial role in gas purification and separation processes.

f. Energetic Materials: The compound’s energetic properties make it relevant for applications in propellants, explosives, and pyrotechnics. Its stability and energy release characteristics are of interest to researchers in this field.

Synthetic Routes

Several synthetic routes lead to 1,3,4-oxadiazoles:

a. Dehydration of Hydrazides: A classical route involves cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents. Sequential intramolecular cyclization from in situ generated N,N’-diacylhydrazines has been elaborated. Solvent-free routes starting from hydrazides and amides have also been explored.

b. Cyclization of Hydrazide Thio Analogues: Dihydrazide thio analogues serve as intermediates for synthesizing 1,3,4-oxadiazoles. Cyclization of hydrazides with aryl isothiocyanates generates the corresponding thio analogues, which then undergo intramolecular cyclization to yield 1,3,4-oxadiazoles.

c. Oxidative Cyclization of Hydrazones: Another common protocol involves intramolecular cyclization of N-acylhydrazones under oxidative conditions. Oxygen, iodine, or bromine can be used as oxidants. Milder, user-friendly protocols have also been developed.

作用机制

未来方向

属性

IUPAC Name |

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-3-19-22-23-20(26-19)16-5-4-6-17(11-16)25-13-18(24)21-12-15-9-7-14(2)8-10-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMHFIPOJPFCPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy)-N-(4-methylbenzyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529148.png)

![3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529152.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6529154.png)

![methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate](/img/structure/B6529159.png)

![N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6529161.png)

![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6529171.png)

![ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate](/img/structure/B6529174.png)

![N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529181.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6529194.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B6529195.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B6529202.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6529206.png)

![2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6529218.png)